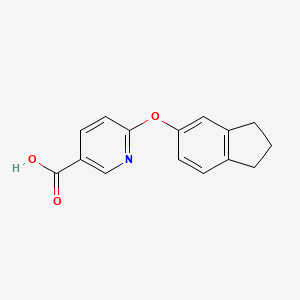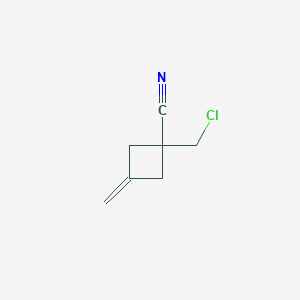
1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-2-chloropropan-1-one
Vue d'ensemble
Description
2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one is a useful research compound. Its molecular formula is C11H12ClNOS and its molecular weight is 241.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Le cycle de la 1,2,4-benzothiadiazine-1,1-dioxyde, auquel notre composé est apparenté, aurait des propriétés antimicrobiennes . Cela suggère que « 1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-2-chloropropan-1-one » pourrait potentiellement être utilisé dans le développement de nouveaux agents antimicrobiens.
Activité antivirale
De même, le cycle de la 1,2,4-benzothiadiazine-1,1-dioxyde s'est également avéré présenter une activité antivirale . Cela ouvre la possibilité d'utiliser « this compound » dans la recherche et le développement de médicaments antiviraux.
Propriétés antihypertensives
Le cycle de la 1,2,4-benzothiadiazine-1,1-dioxyde a été étudié pour ses propriétés antihypertensives . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le traitement de l'hypertension artérielle.
Activité antidiabétique
Le cycle de la 1,2,4-benzothiadiazine-1,1-dioxyde aurait une activité antidiabétique . Cela indique que « this compound » pourrait être utilisé dans la recherche et le développement de médicaments antidiabétiques.
Propriétés anticancéreuses
Le cycle de la 1,2,4-benzothiadiazine-1,1-dioxyde s'est avéré présenter des propriétés anticancéreuses . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux agents anticancéreux.
Activation du canal KATP
Une série de 4H-1,2,4-benzothiadiazine-1,1-dioxydes ont été rapportées et évaluées comme activateurs du canal KATP sur le tissu endocrine pancréatique et le tissu musculaire lisse vasculaire . Cela suggère que « this compound » pourrait potentiellement être utilisé dans la recherche et le développement de médicaments qui activent les canaux KATP.
Modulation du récepteur AMPA
Le cycle de la 1,2,4-benzothiadiazine-1,1-dioxyde aurait une activité modulatrice du récepteur AMPA . Cela indique que « this compound » pourrait être utilisé dans la recherche et le développement de médicaments qui modulent les récepteurs AMPA.
Propriétés antibactériennes
De nouveaux dérivés de la 1,4-benzothiazine ont été synthétisés et se sont avérés présenter des activités antibactériennes convaincantes contre différents micro-organismes . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux agents antibactériens.
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to exhibit various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
The functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as a halo group at the 7 and 8 positions, are known to contribute to the activity of similar compounds .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to modulate various biochemical pathways, including those involved in hypertension, diabetes, and cancer .
Result of Action
Similar compounds have been reported to exhibit various pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Such factors can significantly impact the pharmacological activity of similar compounds .
Analyse Biochimique
Biochemical Properties
2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferase (GST) and superoxide dismutase (SOD). These interactions are primarily mediated through the compound’s electrophilic chloro group, which can form covalent bonds with nucleophilic residues in the active sites of these enzymes .
Cellular Effects
The effects of 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound can modulate the expression of genes related to these pathways, leading to altered cellular metabolism and function. For instance, it can induce the expression of pro-apoptotic genes such as Bax and downregulate anti-apoptotic genes like Bcl-2 .
Molecular Mechanism
At the molecular level, 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one exerts its effects through several mechanisms. One key mechanism is the inhibition of specific enzymes by covalent modification of their active sites. The compound’s chloro group reacts with nucleophilic amino acid residues, leading to enzyme inactivation. Additionally, it can bind to DNA and interfere with transcriptional processes, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to the compound in cell culture studies has shown that it can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhanced antioxidant activity and reduced oxidative stress. At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to form covalent adducts with cellular proteins and DNA .
Metabolic Pathways
2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, leading to changes in metabolic flux and metabolite levels. The compound’s metabolism also involves conjugation with glutathione, which facilitates its excretion from the body .
Transport and Distribution
Within cells and tissues, 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one is transported and distributed through interactions with specific transporters and binding proteins. It can bind to albumin in the bloodstream, which aids in its distribution to various tissues. Additionally, the compound can be taken up by cells through active transport mechanisms, where it accumulates in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one is crucial for its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and signaling pathways. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity within the cell .
Propriétés
IUPAC Name |
2-chloro-1-(2,3-dihydro-1,4-benzothiazin-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c1-8(12)11(14)13-6-7-15-10-5-3-2-4-9(10)13/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGGQZFOKULPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCSC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate](/img/structure/B1451734.png)


![2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one](/img/structure/B1451738.png)
![4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde](/img/structure/B1451739.png)


![Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate](/img/structure/B1451745.png)




